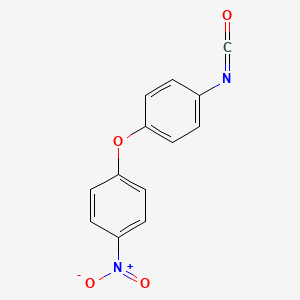
1-Isocyanato-4-(4-nitrophenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-4-(4-nitrophenoxy)benzene is a chemical compound with the molecular formula C13H8N2O4 It is known for its unique structure, which includes an isocyanate group and a nitrophenoxy group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Isocyanato-4-(4-nitrophenoxy)benzene typically involves the reaction of 4-nitrophenol with phosgene to form 4-nitrophenyl chloroformate, which is then reacted with 4-aminophenol to produce the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Analyse Des Réactions Chimiques
1-Isocyanato-4-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Hydrolysis: The isocyanate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of water.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Isocyanato-4-(4-nitrophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify proteins or other biomolecules through its reactive isocyanate group.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Isocyanato-4-(4-nitrophenoxy)benzene exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or hydroxyl groups, leading to the formation of ureas or carbamates. These reactions can modify the structure and function of biomolecules, making the compound useful in various applications .
Comparaison Avec Des Composés Similaires
1-Isocyanato-4-(4-nitrophenoxy)benzene can be compared to other similar compounds, such as:
4-Nitrophenyl isocyanate: This compound has a similar structure but lacks the additional phenoxy group, making it less complex.
1-Isocyanato-4-nitrobenzene: This compound is structurally similar but does not have the phenoxy group, which may affect its reactivity and applications.
Propriétés
Numéro CAS |
24698-19-9 |
|---|---|
Formule moléculaire |
C13H8N2O4 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
1-isocyanato-4-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C13H8N2O4/c16-9-14-10-1-5-12(6-2-10)19-13-7-3-11(4-8-13)15(17)18/h1-8H |
Clé InChI |
ZZUFNNNRBCLCQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=C=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
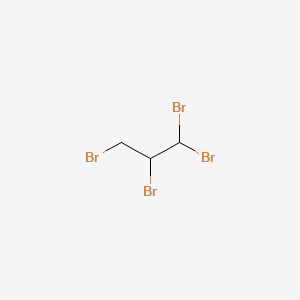
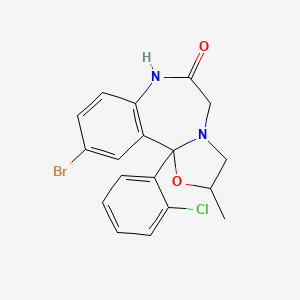

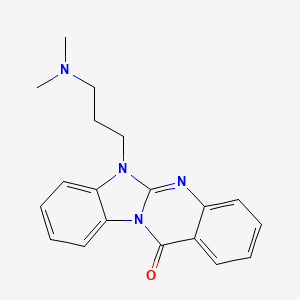
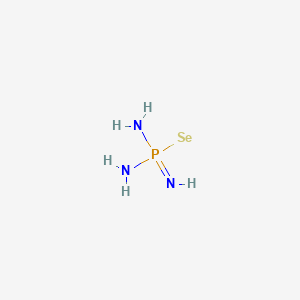


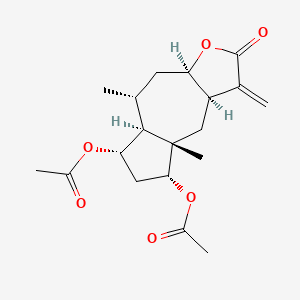
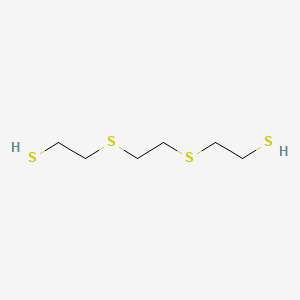
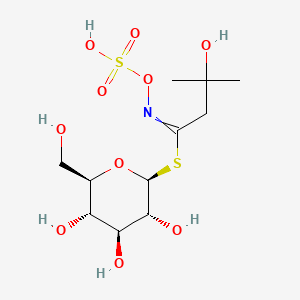
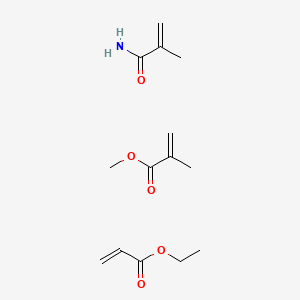
![4-[3-Chloro-4-(propan-2-yl)phenyl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B14690077.png)
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
